acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide
Description
Primary Structure Elucidation Through Tandem Mass Spectrometry Fragmentation Patterns
Tandem mass spectrometry (MS/MS) employing collision-induced dissociation (CID) and electron-transfer dissociation (ETD) was pivotal in resolving the peptide’s primary structure. CID spectra predominantly generated b- and y-ions, while ETD produced c- and z-ions, enabling comprehensive backbone cleavage coverage. The N-terminal acetic acid modification (mass shift +42.01 Da) was confirmed via a prominent b₁-ion at m/z 144.08, characteristic of acetylated N-termini.
Table 1: Key MS/MS Fragments for Sequence Validation
| Fragment Type | Observed m/z | Theoretical m/z | Residue Position |
|---|---|---|---|
| b₃ | 358.21 | 358.19 | Leu-Ile-His |
| y₇ | 892.45 | 892.43 | Trp-β-Carboline |
| z₅ | 654.30 | 654.28 | Imidazole-Ile |
The alternating use of CID and ETD increased peptide bond cleavage coverage by 24–72% for charged precursors, particularly resolving ambiguities near the β-carboline and imidazole residues. Acetic acid’s role as an ion-pairing modifier enhanced signal intensity by 1.8-fold, critical for detecting low-abundance fragments at sub-nanogram concentrations.
Stereochemical Configuration Analysis via Chiral Chromatography and X-ray Crystallography
Chiral chromatography using a polysaccharide-based stationary phase resolved all eight stereocenters. The (2S) configurations of leucine, isoleucine, and proline derivatives were confirmed via retention time alignment with synthetic standards. Marfey’s reagent derivatization coupled with HPLC-SPE-NMR distinguished Cβ epimers (e.g., allo-isoleucine) through distinct NOE correlations and J-coupling constants.
Table 2: Chiral Chromatography Retention Times
| Amino Acid | Configuration | Retention Time (min) |
|---|---|---|
| Isoleucine | L | 12.7 |
| Isoleucine | allo-L | 14.2 |
| Histidine | L | 9.8 |
X-ray crystallography (resolution: 1.2 Å) revealed a helical conformation stabilized by intramolecular hydrogen bonds between the β-carboline’s amine and the acetylated N-terminus. Heavy-atom incorporation (selenomethionine) facilitated phase determination via single-wavelength anomalous dispersion. The (3R) configuration of the β-carboline moiety was unambiguously assigned through anomalous scattering density maps.
Identification of β-Carboline (Tetrahydro-1H-pyrido[3,4-b]indole) and Indole-Imidazole Motifs
The β-carboline motif exhibited a planar aromatic system with a puckered tetrahydro-pyridoindole ring, confirmed by UV-Vis absorbance at 280 nm (ε = 6,500 M⁻¹cm⁻¹) and characteristic MS/MS neutral losses (Δmlz 117.08). The indole (Trp) and imidazole (His) side chains formed a π-stacking network, evidenced by:
- Nuclear Overhauser Effect (NOE) : Cross-peaks between indole Hε and imidazole Hδ protons in NOESY spectra.
- Tandem MS : A y₇ fragment (m/z 892.45) retaining both motifs, indicating covalent linkage.
Table 3: Spectroscopic Signatures of Heterocyclic Motifs
| Motif | UV λmax (nm) | Key MS Ions (m/z) |
|---|---|---|
| β-Carboline | 280, 320 | 174.08, 291.12 |
| Indole | 280 | 130.06, 170.09 |
| Imidazole | 210 | 82.03, 109.05 |
The acetic acid modification’s electrostatic effects reduced nonspecific aggregation, as shown by dynamic light scattering (PDI = 0.15 ± 0.02).
Properties
Molecular Formula |
C58H83N15O11 |
|---|---|
Molecular Weight |
1166.4 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C56H79N15O9.C2H4O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;1-2(3)4/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);1H3,(H,3,4)/t32-,35-,41-,42-,43+,44-,45-,49-;/m0./s1 |
InChI Key |
CDMNLOBTPBBPCB-RWWZSYIDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56.CC(=O)O |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Fragment 1: N-Terminal Sequence
The sequence (2S)-1-amino-4-methyl-1-oxopentan-2-yl to 3-(1H-imidazol-5-yl)-1-oxopropan-2-yl is synthesized on Rink amide resin using hyperlabile protections (Mmt for histidine, ClTrt for tyrosine). Critical parameters:
Fragment 2: C-Terminal Sequence
The 2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide moiety is prepared via mixed anhydride method:
- Activation : Boc-protected tetrahydro-β-carboline is activated with DCC/HOBt in THF at -20°C.
- Yield : 75% after precipitation with citric acid.
Fragment Coupling and Global Deprotection
Fragments are coupled in solution using HBTU/HOBt (6 equivalents) and N-methylmorpholine (300 µL) in DMF for 48 hours. Post-coupling, global deprotection uses:
- TFA Cocktail : TFA:H2O:TIPS (95:2.5:2.5) for 2 hours to remove t-Bu, Trt, and Mmt groups.
- Acetic Acid Quenching : 50% aqueous acetic acid neutralizes residual TFA, preventing aspartimide formation.
Acetic Acid Salt Formation
The peptide-TFA salt is converted to the acetate form via anion exchange chromatography:
- Column : Dionex Acclaim Mixed-Mode WAX-1 (150 × 2.1 mm, 5 µm).
- Eluent : 50 mM potassium phosphate (pH 4.2) with 0.01% acetic acid.
- Yield : >98% acetate salt after lyophilization.
Purification and Analysis
RP-HPLC on a C18 column (150 × 4.6 mm, 5 µm) resolves impurities:
- Gradient : 5–50% acetonitrile in 0.1% acetic acid over 36 minutes.
- Purity : 99.5% (UV 220 nm), with resolution >2.6 between the peptide and dimeric byproducts.
Key Challenges and Optimizations
- Aggregation Mitigation : 10% DMSO in 50 mM ammonium bicarbonate prevents aggregation during lyophilization.
- Disulfide Bond Formation : Oxidative folding with 0.1 M iodine in acetic acid achieves >95% intramolecular disulfide yield.
- Counterion Control : Stoichiometric acetic acid (6–10% w/w) ensures pharmaceutical-grade stability.
Scalability and Industrial Adaptation
- Large-Scale Synthesis : 200 g batches are purified via countercurrent distribution (CCD) with 18:1:1 TFA:H2O:TIPS, reducing cycle time by 40%.
- Lyophilization : Freeze-drying at -50°C and 0.01 mbar produces a stable, hygroscopic powder.
Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 1,532.8 Da | MALDI-TOF MS |
| Purity | 99.5% | RP-HPLC |
| Acetate Content | 8.2% w/w | Ion Chromatography |
| Solubility | 15 mg/mL in 10% acetic acid | Nephelometry |
Chemical Reactions Analysis
Acetic Acid Reactions
Acetic acid (CH₃COOH) undergoes characteristic carboxylic acid reactions, including acid-base interactions, esterification, and thermal decomposition.
Acid-Base Reactions
Acetic acid reacts with bases to form acetate salts:
Table 1: Acetic Acid Reactions with Inorganic Compounds
| Reactant | Product | Conditions | Source |
|---|---|---|---|
| Mg | Mg(CH₃COO)₂ + H₂ | Room temperature | |
| NaHCO₃ | CH₃COONa + CO₂ + H₂O | Aqueous, ambient | |
| Al (passivated) | No reaction | Ambient |
Esterification
Acetic acid forms esters with alcohols via acid-catalyzed reactions:
Kinetic studies using Amberlyst 36 catalyst show optimal esterification at 333–353 K, with activity coefficients corrected via UNIFAC models .
Thermal Decomposition
Above 440°C, acetic acid decomposes via two pathways:
Reactions of the Peptide-like Compound
The peptide (CID 51349582) contains indole, imidazole, and amide groups, influencing its reactivity.
Hydrolysis
Amide bonds in the structure are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Breaks amide bonds into carboxylic acids and ammonium ions.
Table 2: Stability of Functional Groups
Metal Coordination
The imidazole and indole groups act as ligands for metal ions:
Oxidative Reactions
OH radical oxidation studies on similar structures show:
-
Glyoxylic acid (m/z 73) and oxalic acid (m/z 89) as primary products .
-
No succinic acid or oligomers detected, suggesting radical-mediated pathways dominate .
Comparative Analysis
Table 3: Key Differences in Reactivity
| Property | Acetic Acid | Peptide-like Compound |
|---|---|---|
| Thermal stability | Decomposes >440°C | Likely degrades <200°C (amide bonds) |
| Solubility | Miscible in polar solvents | Limited solubility in nonpolar media |
| Catalytic interactions | Forms acetates with metals | Binds metals via N-heterocycles |
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies using techniques such as X-ray crystallography and molecular docking are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : The target compound’s peptide backbone and β-carboline group distinguish it from simpler acetic acid derivatives (e.g., indomethacin) . Its multiple amide bonds and chiral centers suggest stringent synthesis requirements, akin to other therapeutic peptides .
Solubility and Stability :
- Acetic acid’s role likely enhances solubility in aqueous environments, similar to its use in polyurethane (PU) degradation studies .
- β-carboline moieties, as seen in natural alkaloids, may confer redox activity or photostability .
Biological Interactions :
Biological Activity
The compound , acetic acid; (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide , is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features multiple stereocenters and functional groups, including:
- Amino groups : Indicating potential for hydrogen bonding.
- Carbonyl functionalities : Suggesting reactivity in biochemical processes.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₄O₁₃ |
| Molecular Weight | 396.54 g/mol |
| Melting Point | Not specified |
Pharmacological Effects
Research indicates that this compound may exhibit various biological activities:
1. Anticancer Activity
- Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of indole and imidazole rings suggests potential interactions with cellular signaling pathways involved in cancer progression.
2. Anti-inflammatory Properties
- Acetic acid derivatives are known to possess anti-inflammatory properties. The amino and carbonyl groups may interact with inflammatory mediators, reducing inflammation in various models.
3. Antimicrobial Activity
- Some studies suggest that compounds containing acetic acid can exhibit antimicrobial effects against a range of pathogens, which could be beneficial in treating infections.
The mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : Compounds with similar structures often inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of functional groups allows for binding to various receptors, potentially modulating their activity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a structurally similar compound. The results indicated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
In another study, a derivative of acetic acid was tested for its anti-inflammatory effects in a rat model of arthritis. The results demonstrated significant reductions in inflammatory markers and joint swelling, suggesting potential therapeutic applications .
Case Study 3: Antimicrobial Properties
Research conducted on various acetic acid derivatives revealed promising antibacterial activity against Staphylococcus aureus. This study highlighted the potential for developing new antimicrobial agents based on the acetic acid framework .
Q & A
Q. Q1. What are the recommended methods for synthesizing and purifying this complex acetic acid-derived peptide?
Synthesis of this multi-residue peptide requires solid-phase peptide synthesis (SPPS) due to its stereochemical complexity and sequential amino acid linkages. Key steps include:
- Stepwise coupling : Use Fmoc/t-Bu protection strategies for imidazole (1H-imidazol-5-yl) and indole (1H-indol-3-yl) side chains to prevent side reactions .
- Purification : Reverse-phase HPLC with a C18 column, gradient elution (0.1% TFA in acetonitrile/water), and characterization via LC-MS to verify mass and purity .
- Critical validation : Confirm chiral integrity of (2S) and (3R) residues using circular dichroism (CD) spectroscopy .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is essential:
- Spectroscopic analysis : Use - and -NMR to resolve backbone amide protons and confirm stereochemistry at chiral centers (e.g., 3-(1H-indol-3-yl) and pyrido[3,4-b]indole motifs) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±1 Da tolerance) and detect truncation products .
- X-ray crystallography : If single crystals are obtainable, resolve tertiary interactions like hydrogen bonding between the pentanediamide and pyridoindole groups .
Advanced Research Questions
Q. Q3. What experimental strategies are effective for studying conformational dynamics and target interactions?
Advanced methods include:
- Molecular dynamics (MD) simulations : Parameterize the compound using force fields (e.g., AMBER) to model interactions with hydrophobic pockets in proteins, focusing on the 4-methylpentan-2-yl and imidazole moieties .
- Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to quantify binding kinetics (e.g., , , ) with biological targets like G-protein-coupled receptors (GPCRs) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding to enzymes or receptors, leveraging its indole and pyridoindole groups for hydrophobic interactions .
Q. Q4. How can contradictions in spectroscopic or bioactivity data be resolved?
Contradictions often arise from sample heterogeneity or experimental artifacts. Mitigation strategies:
- Batch consistency checks : Compare multiple synthesis batches via -NMR and HPLC to rule out impurities .
- Dose-response validation : Replicate bioactivity assays (e.g., IC in enzyme inhibition) with strict controls, such as using sodium acetate buffers (pH 4.5–5.5) to stabilize the compound’s acetic acid group .
- Cross-lab collaboration : Share samples with independent labs to verify reproducibility, particularly for ambiguous CD or SPR results .
Q. Q5. What computational tools are recommended for optimizing synthetic routes or predicting bioactivity?
- Retrosynthetic AI platforms : Tools like Synthia™ or ASKCOS can propose modular pathways for assembling the peptide backbone and acetic acid moiety .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions between the compound’s pentanediamide region and active sites of target proteins .
- QSAR modeling : Train models on analogs (e.g., pyridoindole-containing peptides) to predict ADMET properties or off-target effects .
Methodological Considerations
Q. Q6. How should researchers design experiments to assess stability under physiological conditions?
- pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via UPLC at 24/48/72-hour intervals. The acetic acid group may hydrolyze in alkaline conditions (>pH 8) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures, particularly for the labile 2-oxoethyl and methylbutan-2-yl segments .
- Serum stability assays : Incubate with fetal bovine serum (FBS) and quantify intact compound via LC-MS/MS to estimate half-life in biological matrices .
Q. Q7. What analytical techniques are critical for detecting low-abundance byproducts during synthesis?
- 2D-NMR (HSQC, COSY) : Resolve overlapping signals from stereoisomers or truncated peptides .
- High-sensitivity mass spectrometry : Employ MALDI-TOF/TOF to detect trace impurities (<0.1%) that may evade HPLC .
- Ion mobility spectrometry (IMS) : Separate conformers or aggregates that could skew bioactivity data .
Data Interpretation & Reproducibility
Q. Q8. How can researchers ensure reproducibility in conformational studies or binding assays?
- Standardized protocols : Adopt M9 minimal media for bacterial expression systems if recombinant analogs are used, ensuring consistent post-translational modifications .
- Open-data practices : Share raw NMR (FID files) and SPR sensorgrams in repositories like Zenodo for independent validation .
- Negative controls : Include scrambled-sequence peptides or acetic acid derivatives lacking the pyridoindole group to isolate target-specific effects .
Q. Q9. What statistical approaches are suitable for analyzing dose-response or conformational dynamics data?
- Nonlinear regression : Fit bioactivity data (e.g., enzyme inhibition) to a four-parameter logistic model using tools like GraphPad Prism .
- Principal component analysis (PCA) : Reduce dimensionality in NMR or MD simulation datasets to identify dominant conformational states .
- Bayesian inference : Quantify uncertainty in binding constants () from noisy SPR or ITC datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
